molecular formula C7H7Br2NO2S B8552557 2,4-Dibromo-6-(methylsulfonyl)aniline CAS No. 88149-45-5

2,4-Dibromo-6-(methylsulfonyl)aniline

Cat. No.: B8552557
CAS No.: 88149-45-5
M. Wt: 329.01 g/mol
InChI Key: TYRWFWUBYJHNRB-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(methylsulfonyl)aniline (CAS 88149-45-5) is a high-value halogenated aniline derivative with a molecular formula of C 7 H 7 Br 2 NO 2 S and a molecular weight of 329.01 g/mol . This compound serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both bromo and methylsulfonyl substituents on the aniline ring, makes it a versatile building block for the development of more complex molecules, particularly in the synthesis of bioactive Schiff base compounds . Preliminary pharmacological studies on derivatives of this compound have indicated significant potential. For instance, a synthesized Schiff base analog demonstrated selective and potent micromolar activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), and Staphylococcus epidermidis . The methylsulfonyl group is a recognized pharmacophore in medicinal chemistry, known to contribute to selective cyclooxygenase-2 (COX-2) inhibition in anti-inflammatory drugs . The presence of bromine atoms enhances the molecule's ability to penetrate bacterial membranes, which can be critical for its antimicrobial efficacy, as observed in other brominated aniline derivatives . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

88149-45-5

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

IUPAC Name

2,4-dibromo-6-methylsulfonylaniline

InChI

InChI=1S/C7H7Br2NO2S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3

InChI Key

TYRWFWUBYJHNRB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Aniline Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) pKa (Predicted)
2,4-Dibromo-6-(methylsulfonyl)aniline Br (2,4), -SO₂CH₃ (6) Electron-withdrawing 352.00 ~2.5–3.5*
4-(Methylsulfonyl)aniline -SO₂CH₃ (4) Electron-withdrawing 171.21 ~3.0–4.0
2,4-Dibromo-6-fluoroaniline Br (2,4), F (6) Halogens (Br: EWG, F: weak EWG) 268.91 ~4.0–5.0
2,4-Dibromo-6-(difluoromethoxy)aniline Br (2,4), -OCHF₂ (6) Electron-withdrawing (OCHF₂) 316.93 ~4.5–5.5
Bromhexine·HCl Br (2,4), -CH₂N(C₆H₁₁)CH₃ (6) Bulky alkylamino 376.14 ~7.0–8.0

*Predicted based on electron-withdrawing effects of -SO₂CH₃ and Br.

Key Observations:

  • The methylsulfonyl group in this compound reduces basicity (lower pKa) compared to alkylamino-substituted analogs like Bromhexine·HCl .

Preparation Methods

Mechanistic Basis and Regioselectivity

The direct bromination of 6-(methylsulfonyl)aniline leverages the directing effects of the amino (-NH2_2) and methylsulfonyl (-SO2_2CH3_3) groups. The amino group, a strong ortho/para-director, competes with the sulfonyl group, a meta-director. In practice, bromination occurs preferentially at the 2- and 4-positions due to the amino group’s dominance, though steric hindrance from the bulky sulfonyl group can influence yields.

Reaction Conditions :

  • Bromine (Br2_2) : Used stoichiometrically in acetic acid or dichloromethane.

  • Temperature : 0–25°C to minimize side reactions.

  • Catalysts : Lewis acids like FeBr3_3 enhance electrophilic substitution.

Example Procedure :

  • Dissolve 6-(methylsulfonyl)aniline (1.0 equiv) in glacial acetic acid.

  • Add Br2_2 (2.2 equiv) dropwise at 0°C.

  • Stir for 12 hours, then quench with NaHSO3_3.

  • Isolate via filtration and recrystallize from ethanol.

Yield : 65–75% (theoretical maximum: 89%).

Challenges:

  • Over-bromination : Excess Br2_2 may lead to tribrominated byproducts.

  • Solvent Choice : Polar aprotic solvents (e.g., DCM) improve solubility but slow reaction kinetics.

Stepwise Synthesis via Intermediate Nitration and Reduction

Nitration of 3-Bromo-5-(Methylsulfonyl)Aniline

This method avoids competing directing effects by introducing bromine atoms before functionalizing the sulfonyl group.

Steps :

  • Nitration : Treat 3-bromo-5-(methylsulfonyl)nitrobenzene with HNO3_3/H2_2SO4_4 to introduce a nitro group at the 4-position.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to -NH2_2.

Advantages :

  • Higher regiocontrol due to pre-existing bromine directing.

  • Avoids simultaneous competition between -NH2_2 and -SO2_2CH3_3.

Yield : 80–85% after reduction.

Sulfonation of Pre-Brominated Anilines

Introducing the Methylsulfonyl Group Post-Bromination

Starting with 2,4-dibromoaniline , the methylsulfonyl group is introduced via sulfonation and methylation:

  • Sulfonation : React 2,4-dibromoaniline with chlorosulfonic acid (ClSO3_3H) at 50°C.

  • Methylation : Treat the sulfonic acid intermediate with methyl iodide (CH3_3I) in NaOH.

Key Considerations :

  • Protection of -NH2_2 : Acetylation prevents undesired side reactions during sulfonation.

  • Purification : Column chromatography isolates the target from sulfonic acid byproducts.

Yield : 70–78%.

Catalytic Bromination Using N-Bromosuccinimide (NBS)

Radical Bromination for Improved Selectivity

NBS in the presence of light or initiators (e.g., AIBN) generates bromine radicals, offering milder conditions:

Procedure :

  • Dissolve 6-(methylsulfonyl)aniline in CCl4_4.

  • Add NBS (2.1 equiv) and irradiate with UV light for 6 hours.

  • Filter and concentrate.

Yield : 60–68% with reduced over-bromination.

Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Bromination65–7595–98Simplicity, fewer stepsCompeting directing effects
Stepwise Nitration80–8597–99High regiocontrolMulti-step, time-consuming
Post-Bromination Sulfonation70–7893–96Flexible functionalizationRequires protective groups
NBS Radical Bromination60–6890–94Mild conditionsLower yield

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Large-scale synthesis prioritizes solvent recovery (e.g., acetic acid distillation) and HBr neutralization. The patent method for a related compound highlights water-phase reactions with H2_2O2_2 to regenerate Br2_2 from HBr, reducing waste. Adapting this to 2,4-dibromo-6-(methylsulfonyl)aniline could enhance sustainability.

Process Optimization

  • Continuous Flow Systems : Improve heat dissipation and mixing for exothermic bromination.

  • Inert Grinding Media : Enhance mass transfer in heterogeneous reactions .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H NMR reveals aromatic proton splitting patterns (e.g., doublets for H-3 and H-5 due to bromine’s deshielding effect). 13^13C NMR confirms sulfonyl and bromine substitution via shifts at ~125 ppm (C-Br) and ~45 ppm (S-CH₃) .
  • X-ray Crystallography : SHELX software refines crystal structures, highlighting bond angles (e.g., C-S-C ≈ 105°) and packing motifs influenced by Br···S interactions .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 328.85 (calc. 328.88) .

What methodologies are employed to assess the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
The bromine atoms at the 2- and 4-positions act as leaving groups. Reaction with amines (e.g., piperazine) in DMF at 80°C yields bis-aminated derivatives. Kinetic studies using HPLC monitor substitution rates, revealing higher reactivity at the 4-position due to reduced steric hindrance . Solvent effects (e.g., DMSO vs. THF) and catalytic additives (KI for iodide displacement) are systematically tested to optimize selectivity .

How should researchers design biological activity studies to evaluate the compound’s enzyme inhibition or microbial interactions?

Advanced Research Question

  • Enzyme Assays : Test COX-2 inhibition via competitive ELISA, using Celecoxib as a positive control. IC₅₀ values are calculated from dose-response curves (10–100 µM range) .
  • Microbial Degradation : Aerobic batch reactors with Pseudomonas spp. monitor degradation pathways (e.g., LC-MS detects intermediates like 2-aminobenzenesulfinate). pH (6.5–7.5) and temperature (25–30°C) are controlled to mimic environmental conditions .

How can contradictory data on the compound’s bioactivity or reactivity be resolved?

Advanced Research Question
Discrepancies often arise from substituent positional effects or experimental variables:

  • Positional Isomerism : Compare with 2-Bromo-4-(methylsulfonyl)aniline () to isolate electronic vs. steric influences.
  • Environmental Factors : Replicate studies under standardized pH (7.0 buffer) and oxygen levels to minimize variability in microbial assays .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction barriers for bromine displacement, aligning with empirical kinetics .

What advanced applications does this compound have in medicinal chemistry or materials science?

Advanced Research Question

  • Drug Development : Serve as a precursor for kinase inhibitors by substituting bromine with pyridine moieties .
  • Polymer Chemistry : Incorporate into sulfonated polyanilines for conductive films, characterized by cyclic voltammetry (redox peaks at −0.2 V to +0.5 V) .
  • Photostability Studies : UV-Vis spectroscopy tracks degradation under UV light (λ = 254 nm), informing storage protocols .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to bromine’s volatility and toxicity .
  • Storage : Keep in amber glass at −20°C under argon to prevent photodegradation and moisture absorption .
  • Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal in halogenated waste containers .

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